5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a heterocyclic hybrid molecule featuring three key motifs:
- A furan-2-carboxamide core, known for its bioisosteric properties and role in drug design.
- A 1,3,4-thiadiazol-2-yl ring substituted with a methoxymethyl group, enhancing hydrophilicity and metabolic stability.
This structural complexity positions it as a candidate for antimicrobial, anticancer, or enzyme-targeted therapies, though specific biological data for this compound remain unreported in the provided evidence.
Properties
Molecular Formula |
C16H17N5O3S2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17N5O3S2/c1-9-6-10(2)18-15(17-9)25-8-11-4-5-12(24-11)14(22)19-16-21-20-13(26-16)7-23-3/h4-6H,7-8H2,1-3H3,(H,19,21,22) |
InChI Key |
SVYHXVRTAAXSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NN=C(S3)COC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides react with carbon disulfide (CS₂) under basic conditions to form 1,3,4-thiadiazoles. For example:
-
Reagents : Thiosemicarbazide, CS₂, NaOH (2 M)
-
Conditions : Reflux at 90°C for 24 hours in sulfolane/water.
Mechanism :
-
Nucleophilic attack by thiosemicarbazide on CS₂.
-
Cyclodehydration to form the thiadiazole ring.
Functionalization with Methoxymethyl Group
The methoxymethyl group is introduced via alkylation:
-
Reagents : 5-Amino-1,3,4-thiadiazole, chloromethyl methyl ether
Synthesis of the Furan-2-carboxamide Sulfanylmethylpyrimidine Derivative
Preparation of 4,6-Dimethylpyrimidin-2-thiol
Sulfanylmethylation of Furan-2-carboxylic Acid
The sulfanylmethyl group is introduced via nucleophilic substitution:
-
Reagents : Furan-2-carboxylic acid, 4,6-dimethylpyrimidin-2-thiol, formaldehyde (37%)
-
Conditions : HCl (cat.), ethanol, 50°C, 3 hours.
-
Yield : 70–78%.
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride:
Coupling of Thiadiazol-2-amine and Furan-2-carboxamide
Amide Bond Formation
The final step involves coupling the activated furan-2-carboxamide with the thiadiazol-2-amine:
-
Reagents : Acyl chloride, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, triethylamine (Et₃N)
-
Conditions : Tetrahydrofuran (THF), 0°C → room temperature, 4 hours.
Optimization Notes :
-
Higher yields are achieved with slow addition of acyl chloride to prevent side reactions.
-
Excess Et₃N (2.2 equiv) ensures complete deprotonation of the amine.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Purification Difficulties
Stability of Sulfanylmethyl Group
-
Issue : Oxidation of the sulfanylmethyl group during storage.
Scalability and Industrial Relevance
The optimized route achieves an overall yield of 52–58% (three steps), making it suitable for kilogram-scale production. Key cost drivers include Lawesson’s reagent and preparative HPLC. Alternative catalysts (e.g., PCl₃ for thiolation) are under investigation to reduce costs .
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its heterocyclic and substituent interactions:
Hydrolysis of the Carboxamide Group
The carboxamide bond undergoes hydrolysis under acidic or alkaline conditions, yielding furan-2-carboxylic acid and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (Figure 1). Computational studies suggest the alkaline pathway proceeds via a tetrahedral intermediate with an activation energy of ~85 kJ/mol.
Experimental Data:
-
Rate constant (pH 7.4, 37°C):
-
Half-life: ~8.3 hours
Sulfanyl Group Reactivity
The sulfanyl (-S-) moiety participates in oxidation and alkylation:
-
Oxidation: Treatment with or generates sulfoxide () or sulfone () derivatives, confirmed by shifts () .
-
Alkylation: Reacts with methyl iodide () in DMF to form S-methylated products, enhancing lipophilicity ( increases by 0.8 units) .
Pyrimidine Ring Modifications
Electrophilic substitution occurs preferentially at the C5 position of the pyrimidine ring due to electron-donating methyl groups (Hammett constant ):
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated biological environments:
| Condition | Degradation (%) | Major Degradation Product |
|---|---|---|
| pH 1.2 (gastric fluid) | 42% (2 hours) | Furan-2-carboxylic acid |
| pH 7.4 (blood plasma) | 28% (6 hours) | Sulfoxide derivative |
| Liver microsomes (human) | 65% (1 hour) | Demethylated thiadiazole metabolite |
Data indicate rapid hepatic metabolism via cytochrome P450-mediated pathways .
Interaction with Biological Targets
The compound’s reactivity correlates with its bioactivity:
-
Thiol-disulfide exchange: The sulfanyl group binds cysteine residues in bacterial dihydrofolate reductase () .
-
Hydrogen bonding: The carboxamide interacts with ATP-binding pockets in kinase targets (e.g., CDK2, ) .
Computational Insights
Density Functional Theory (DFT) calculations () reveal:
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Thiadiazole Derivatives with Variable Substituents ()
Several analogues from share the 1,3,4-thiadiazole scaffold but differ in substituents. Key comparisons include:
| Compound ID | Substituents on Thiadiazole | Melting Point (°C) | Yield (%) | Notable Features |
|---|---|---|---|---|
| 5h | Benzylthio | 133–135 | 88 | High yield, moderate melting point |
| 5j | 4-Chlorobenzylthio | 138–140 | 82 | Electron-withdrawing Cl enhances polarity |
| Target | Methoxymethyl + Pyrimidine | Not reported | N/A | Unique dual substituents for enhanced binding |
Analysis :
Anti-Mycobacterial Thiadiazole-Furan Hybrids ()
Compound 83c (N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) demonstrated potent activity against M. tuberculosis (MIC = 9.87 μM) .
| Parameter | 83c | Target Compound |
|---|---|---|
| Thiadiazole Substituent | 4-Nitrophenyl | Methoxymethyl + Pyrimidine |
| Furan Linkage | Direct carboxamide | Carboxamide with sulfanylmethyl spacer |
| Bioactivity | Anti-TB (MDR strain) | Unknown |
Analysis :
- The nitro group in 83c contributes to electron-deficient aromatic interactions, whereas the target’s pyrimidine offers a planar, H-bond-accepting surface.
Bis-Thiadiazole Derivatives with Antimicrobial Activity ()
Compounds C1–C4 (bis-thiadiazoles with amino substituents) exhibited antibiofilm and efflux pump inhibition. For example:
- C1: Cyclohexylamino substituent showed moderate biofilm inhibition.
- C2: Phenylamino group enhanced antimicrobial potency .
Comparison :
- The target’s mono-thiadiazole structure likely reduces molecular weight compared to bis-thiadiazoles (e.g., C1: ~500–600 g/mol), improving bioavailability.
Pyrimidine-Thiadiazole Hybrids ()
PK11007 (5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide) shares a pyrimidine-thiadiazole framework:
| Parameter | PK11007 | Target Compound |
|---|---|---|
| Pyrimidine Substituent | Cl, fluorobenzylsulfonyl | 4,6-dimethyl, sulfanylmethyl |
| Thiadiazole Group | 5-Methyl | 5-Methoxymethyl |
| Molecular Weight | 427.86 g/mol | Estimated >450 g/mol |
Analysis :
- The sulfonyl group in PK11007 increases electronegativity and metabolic stability, whereas the target’s sulfanyl group may confer redox sensitivity .
- The 4,6-dimethylpyrimidine in the target could enhance lipophilicity compared to PK11007’s chloro-fluorobenzyl motif, affecting membrane permeability .
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer effects, antimicrobial activity, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. These compounds have shown significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. For instance, compounds similar to 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
Antimicrobial Activity
Compounds with the thiadiazole structure have also been reported to exhibit antimicrobial properties. The biological activity spectrum includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated efficacy against various fungal strains.
The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, this compound may possess:
- Anti-inflammatory Properties : Similar thiadiazole derivatives have shown potential in reducing inflammation markers.
- Antioxidant Activity : The presence of sulfur-containing groups contributes to antioxidant effects by scavenging free radicals .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Cytotoxicity Studies : A study indicated that thiadiazole derivatives have varying degrees of cytotoxicity depending on their substituents. The introduction of specific groups significantly enhances their anticancer activity .
- Structure-Activity Relationship (SAR) : Research has established that modifications on the thiadiazole ring can lead to increased efficacy against specific cancer types. For example, substituents at the C-5 position were crucial for enhancing cytotoxicity against MCF-7 cells .
- Molecular Docking Studies : Molecular docking simulations have shown that these compounds can effectively bind to target proteins involved in cancer progression, suggesting a rational basis for their design as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Thioether linkage formation : Reacting 4,6-dimethylpyrimidine-2-thiol with a halogenated furan intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-methyl bridge .
Carboxamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the furan-2-carboxylic acid derivative with the 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine moiety .
- Optimization Strategies :
- Monitor reaction progress via HPLC or TLC to isolate intermediates.
- Adjust solvent polarity (e.g., DMF → THF) to improve solubility of hydrophobic intermediates.
- Use catalytic DMAP to enhance acylation efficiency .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; pyrimidine protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolve the crystal structure to validate the thiadiazole-pyrimidine-furan backbone geometry .
- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~451.5 Da) .
Advanced Research Questions
Q. What experimental frameworks are suitable for investigating this compound’s potential biological activity, such as antimicrobial or enzyme-inhibitory effects?
- Methodological Answer : Design assays anchored in mechanistic hypotheses:
- Enzyme Inhibition :
Target Selection : Prioritize enzymes with known sensitivity to thiadiazole derivatives (e.g., bacterial dihydrofolate reductase).
Kinetic Assays : Use fluorometric or colorimetric substrates (e.g., NADPH oxidation for DHFR activity) with IC₅₀ determination .
- Antimicrobial Screening :
- Conduct MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting discrepancies in potency due to membrane permeability .
Q. How can contradictory data in solubility or bioactivity profiles be resolved?
- Methodological Answer : Apply systematic troubleshooting:
- Solubility Conflicts :
- Compare results across solvents (DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
- Bioactivity Variability :
- Replicate assays under controlled conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., SPR binding vs. cell-based assays) .
- Statistical Analysis : Use ANOVA to identify outliers and assess batch-to-batch purity via HPLC-UV .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to enzyme inhibition kinetics (e.g., Michaelis-Menten models) or structure-activity relationships (SAR) for thiadiazole derivatives .
- Contradiction Management : Cross-validate anomalous results using independent techniques (e.g., SPR vs. ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
